REACTION_CXSMILES
|
[CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[C:11](O)(=[O:14])[CH:12]=[CH2:13].C(OOC(C)(C)C)(C)(C)C>>[CH:1]([CH:4]1[CH2:9][CH2:8][C:7]2([O:10][C:11](=[O:14])[CH2:12][CH2:13]2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]
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Name
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|
Quantity
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1247 g
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Type
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reactant
|
Smiles
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C(C)(C)C1CCC(CC1)O
|
Name
|
|
Quantity
|
71.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
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142 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1CCC(CC1)O
|
Name
|
|
Quantity
|
14.6 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
After an additional hour at 143°-150° the mixture was distilled at reduced pressure
|
Type
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CUSTOM
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Details
|
yielding 142.1 g
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Type
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DRY_WITH_MATERIAL
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Details
|
Odor:woody, milky-lactone, dry
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1CCC2(CCC(O2)=O)CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |